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Compound of Interest

Compound Name: Influenza A NP (366-374)

Cat. No.: B12375292 Get Quote

The NP (366-374) peptide, with the amino acid sequence ASNENMETM, is a well-

characterized, immunodominant CD8+ T-cell epitope in C57BL/6 mice, where it is presented by

the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2] This epitope is a

cornerstone of influenza research in murine models due to its robust and reproducible

immunogenicity. In humans, the T-cell response to influenza NP is more heterogeneous, with

different epitopes being immunodominant depending on the individual's Human Leukocyte

Antigen (HLA) type. While the exact NP (366-374) sequence is not a primary target in most

human populations studied, other NP epitopes elicit strong T-cell responses and serve as a

basis for comparison.

Comparative Analysis of Murine and Human T-Cell
Responses
The T-cell response to influenza NP epitopes exhibits both similarities and striking differences

between mice and humans, primarily revolving around immunodominance, MHC restriction,

and the characteristics of the T-cell receptor (TCR) repertoire.

Immunodominance and MHC/HLA Restriction
In mice (specifically C57BL/6), the NP (366-374) epitope is a dominant target of the CD8+ T-

cell response, particularly during a secondary infection.[2] This response is restricted to the H-

2Db MHC class I molecule. The immunodominance of this single epitope simplifies the study of

T-cell memory and efficacy in a controlled model system.
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In humans, the CD8+ T-cell response to influenza NP is directed against a broader range of

epitopes, and the immunodominance hierarchy is largely dictated by the individual's HLA

haplotype. For individuals expressing HLA-A02:01, a common allele, the matrix protein 1 (M1)
epitope M1 (58-66) is often immunodominant.[1][3] However, numerous studies have identified
immunodominant CD8+ T-cell responses to various NP epitopes restricted by other HLA
alleles, such as HLA-B51:01 and HLA-A*24.[4] The NP protein is a significant target of the

human CD8+ T-cell response, with some studies indicating that NP-specific responses can be

more prominent than M1-specific responses in certain individuals.[2]

Feature Murine (C57BL/6) Human

Primary NP Epitope NP (366-374) (ASNENMETM)

Varies by HLA type (e.g.,

NP458-466 for HLA-A02:01,

NPDAT for HLA-B51:01)

MHC/HLA Restriction H-2Db
Multiple HLA-A and HLA-B

alleles

Immunodominance

Highly immunodominant,

especially in secondary

response.

Heterogeneous; often

subdominant to M1 epitopes in

HLA-A2+ individuals, but can

be immunodominant with other

HLA types.

T-Cell Receptor (TCR) Repertoire
The TCR repertoire responding to the NP (366-374) epitope in mice has been extensively

studied and is characterized by a "public" response. This means that different individual mice

often utilize TCRs with identical or highly similar Vβ gene segments and CDR3 sequences to

recognize this epitope. This restricted repertoire simplifies the tracking of antigen-specific T-

cells.[5]

The human TCR repertoire against influenza NP epitopes is generally more "private," with a

greater diversity of TCRs being utilized across different individuals, even those sharing the

same HLA type. However, public TCRs have also been identified in human responses to

certain influenza epitopes, suggesting some level of convergent selection. Studies on the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11224667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC136822/
https://www.tandfonline.com/doi/full/10.1080/22221751.2024.2306959
https://www.pnas.org/doi/10.1073/pnas.1105624108
https://pubmed.ncbi.nlm.nih.gov/17082583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2/M158 epitope show that while a diverse repertoire exists, certain TCR clonotypes can

dominate the response within an individual.[6]

Feature Murine (NP 366-374) Human (NP epitopes)

TCR Repertoire
Predominantly public;

restricted Vβ usage.

Largely private; more diverse

TCR usage.

TCR Diversity
Lower diversity within the

responding population.

Higher diversity across

individuals.

Functional Responses: Cytokine Production
Upon stimulation with the NP (366-374) peptide, murine CD8+ T-cells produce a characteristic

Th1 cytokine profile, with high levels of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-

alpha (TNF-α). These cytokines are crucial for antiviral activity and viral clearance.

Human CD8+ T-cells responding to influenza NP epitopes also exhibit a robust Th1 cytokine

response, primarily producing IFN-γ and TNF-α. The frequency of these cytokine-producing

cells can be quantified to assess the magnitude of the immune response. Multifunctional T-

cells, which produce multiple cytokines simultaneously, are thought to be particularly effective

in viral control.[4]

Cytokine Murine (NP 366-374) Human (NP epitopes)

IFN-γ
High production by responding

CD8+ T-cells.

High production by responding

CD8+ T-cells.

TNF-α
Significant production by

responding CD8+ T-cells.

Significant production by

responding CD8+ T-cells.

IL-2
Produced, associated with T-

cell proliferation and memory.

Produced, associated with T-

cell proliferation and memory.

Experimental Protocols
Accurate comparison of T-cell responses relies on standardized and well-defined experimental

protocols. Below are detailed methodologies for key assays used to characterize T-cell
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responses to influenza NP epitopes.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
Secretion
This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells at the single-

cell level.

Materials:

PVDF-bottom 96-well plates

Anti-mouse or anti-human IFN-γ capture antibody

Biotinylated anti-mouse or anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

BCIP/NBT or AEC substrate

RPMI-1640 medium with 10% FBS

NP (366-374) peptide (for murine cells) or relevant human NP peptide

Positive control (e.g., PHA or anti-CD3/CD28 beads)

Negative control (medium alone)

Procedure:

Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at

4°C.

Blocking: Wash the wells with sterile PBS and block with RPMI-1640 containing 10% FBS for

2 hours at 37°C.

Cell Plating: Prepare a single-cell suspension of splenocytes (murine) or Peripheral Blood

Mononuclear Cells (PBMCs) (human). Add 2x10^5 to 5x10^5 cells per well.
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Stimulation: Add the NP peptide to the respective wells at a final concentration of 1-10

µg/mL. Include positive and negative controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection: Wash the wells to remove cells. Add the biotinylated anti-IFN-γ detection antibody

and incubate for 2 hours at room temperature.

Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour

at room temperature.

Spot Development: Wash the wells and add the substrate. Monitor for the development of

spots.

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using

an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, including their

phenotype.

Materials:

FACS tubes or 96-well U-bottom plates

RPMI-1640 medium with 10% FBS

NP peptide

Brefeldin A or Monensin (protein transport inhibitors)

Fixable viability dye

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)

Fixation/Permeabilization buffer

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
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Flow cytometer

Procedure:

Cell Stimulation: In a 96-well plate, stimulate 1-2x10^6 splenocytes or PBMCs with the NP

peptide (1-10 µg/mL) for 1 hour at 37°C.

Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin and incubate for

an additional 4-6 hours.

Surface Staining: Wash the cells and stain with a fixable viability dye. Then, stain for cell

surface markers for 30 minutes at 4°C.

Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a

commercial fixation/permeabilization kit according to the manufacturer's instructions.

Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated

antibodies for 30 minutes at 4°C.

Acquisition: Wash the cells and acquire the data on a flow cytometer.

Analysis: Analyze the data using flow cytometry analysis software to determine the

percentage of cytokine-positive cells within the CD8+ T-cell population.

MHC/HLA Tetramer Staining
Tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells

based on their TCR specificity.

Materials:

FACS tubes or 96-well U-bottom plates

FACS buffer (PBS with 2% FBS)

Fluorochrome-conjugated H-2Db/NP(366-374) tetramer (murine) or HLA/NP peptide

tetramer (human)
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Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

Fixable viability dye

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of 1-2x10^6 splenocytes or PBMCs.

Tetramer Staining: Incubate the cells with the fluorochrome-conjugated tetramer for 30-60

minutes at room temperature or 37°C (optimal conditions may vary depending on the

tetramer).

Surface Staining: Add antibodies against cell surface markers and a viability dye and

incubate for 30 minutes at 4°C.

Washing: Wash the cells with FACS buffer.

Acquisition: Acquire the data on a flow cytometer.

Analysis: Analyze the data to determine the percentage of tetramer-positive cells within the

CD8+ T-cell population.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the T-cell response can aid in

understanding the underlying mechanisms.

Antigen Processing and Presentation Pathway (MHC
Class I)
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Caption: MHC Class I antigen presentation pathway for influenza NP.

T-Cell Receptor (TCR) Signaling Pathway
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Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12375292?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for T-Cell Response Analysis
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Caption: Workflow for analyzing T-cell responses to NP epitopes.

Conclusion
The comparison of murine and human T-cell responses to the influenza NP (366-374) epitope

and its analogues reveals fundamental principles of cellular immunity. The murine model, with

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12375292?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


its well-defined H-2Db restricted and immunodominant NP (366-374) response, offers a

powerful system for dissecting the mechanisms of T-cell activation, memory, and effector

function. In contrast, the human response is more complex and heterogeneous, reflecting the

diversity of HLA alleles in the population. While this complexity presents challenges, it also

underscores the importance of identifying multiple conserved epitopes for the development of a

"universal" influenza vaccine that can elicit protective T-cell responses across a broad range of

individuals. The experimental protocols and workflows detailed in this guide provide a robust

framework for researchers to further investigate these critical immune responses and advance

the development of next-generation influenza vaccines and therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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